Cas no 36069-05-3 (Pseudojervine)

Pseudojervine structure
Nombre del producto:Pseudojervine
Pseudojervine Propiedades químicas y físicas
Nombre e identificación
-
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
- (3S,3'aS,7'aR,9R)-3',6',10,11b-tetramethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]
- Pseudojervine
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',
- Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,
- Pseudojervin
- Jervin-3-glucoside
- O-beta-D-Glucopyranosyljervine
- 6ZVR3FG6VQ
- JERVINE, 3-beta-(D-GLUCOPYRANOSYLOXY)-
- C33H49NO8
- Q27265794
- (2'R,3S,3'R,3a'S,6aS,6bS,6'
- CS-0092570
- (3S,3'R,3a'S,6aS,6bS,6'S,7a'R,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one
- BRN 0072750
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-11-one
- PSEUDOJERVINE [MI]
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
- (2'R,3S,3'R,3a'S,6aS,6bS,6'S,7a'R,11aS,11bR)-3',6',10,11b-Tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2
- HY-127063
- NS00094303
- 36069-05-3
- AC-34357
- CHEMBL2296489
- Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-
- CHEBI:184091
- AKOS030496277
- UNII-6ZVR3FG6VQ
- DTXSID60957480
- 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside
- 3beta-(D-glucopyranosyloxy)-jervine
- Jervine 3-O-beta-D-glucopyranoside
- TS-10130
- DA-57193
- 4-27-00-03592 (Beilstein Handbook Reference)
- Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-(9CI)
- (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyspiro(1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo(a)fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo(3,2-b)pyridine)-11-one
-
- Renchi: 1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
- Clave inchi: HYDDDNUKNMMWBD-VPLHBGEQSA-N
- Sonrisas: O1[C@]2([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N([H])[C@@]2([H])[C@@]([H])(C([H])([H])[H])[C@@]21C(C([H])([H])[H])=C1C([C@]3([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C4=C([H])C([H])([H])[C@@]3([H])[C@]1([H])C([H])([H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])=O
- Brn: 0072750
Atributos calculados
- Calidad precisa: 587.34581752 g/mol
- Masa isotópica única: 587.34581752 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 42
- Cuenta de enlace giratorio: 3
- Complejidad: 1170
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 15
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.3
- Peso molecular: 587.7
- Superficie del Polo topológico: 138
Propiedades experimentales
- Denso: 1.1485 (rough estimate)
- Punto de fusión: 300-301° (dec)
- Punto de ebullición: 643.44°C (rough estimate)
- índice de refracción: 1.5960 (estimate)
- Rotación específica: D25 -133° (c = 0.48 in 1:3 ethanol-chloroform)
Pseudojervine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P82850-5mg |
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)- |
36069-05-3 | 5mg |
¥3752.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-100mg |
Pseudojervine |
36069-05-3 | 99.5% | 100mg |
¥ 17288 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-1 mg |
Pseudojervine |
36069-05-3 | 1mg |
¥2433.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-2mg |
Pseudojervine |
36069-05-3 | 99.5% | 2mg |
¥ 1949 | 2023-09-07 | |
Aaron | AR00CMW2-5mg |
Pseudojervine |
36069-05-3 | 95% | 5mg |
$370.00 | 2025-02-13 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2906-20mg |
Pseudojervine |
36069-05-3 | ≥98% | 20mg |
¥3600元 | 2023-09-15 | |
Chengdu Biopurify Phytochemicals Ltd | BP4502-20mg |
Pseudojervine |
36069-05-3 | 98% | 20mg |
$450 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2343-50mg |
Pseudojervine |
36069-05-3 | 99.5% | 50mg |
¥ 11531 | 2023-09-07 | |
Aaron | AR00CMW2-2mg |
Pseudojervine |
36069-05-3 | 95% | 2mg |
$217.00 | 2025-02-13 | |
Aaron | AR00CMW2-25mg |
Pseudojervine |
36069-05-3 | 95% | 25mg |
$882.00 | 2025-02-13 |
Pseudojervine Literatura relevante
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides esteroides glucósidos saponinas esteroideas
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Esteroides y derivados de esteroides saponinas esteroideas
36069-05-3 (Pseudojervine) Productos relacionados
- 2411256-50-1(N-{1-(fluoromethyl)-6-oxaspiro2.5octan-1-ylmethyl}but-2-ynamide)
- 402950-99-6(1-5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)
- 421-70-5(1-bromo-2-iodotetrafluoroethane)
- 1891818-71-5(2-(2-amino-2-methylpropyl)-4-bromo-6-fluorophenol)
- 2229687-25-4(3-(4,6-dichloropyridin-3-yl)prop-2-enal)
- 2229370-16-3(5-bromo-2-chloro-4-(hydrazinylmethyl)pyridine)
- 2227845-79-4((1R)-3-amino-1-(2-bromo-3-nitrophenyl)propan-1-ol)
- 2172390-80-4(4-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-2-hydroxybutanoic acid)
- 219544-55-5(4-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}butanoic acid)
- 1040011-54-8(4-{(3,5-Dichloro-2-hydroxyphenyl)methylamino}benzene-1-sulfonamide)
Proveedores recomendados
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

pengshengyue
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
